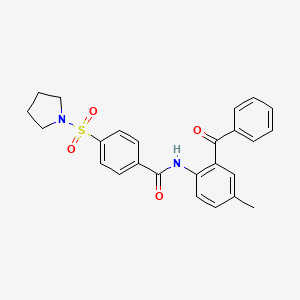
N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a benzoyl group, a methylphenyl group, a pyrrolidine sulfonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a methylphenyl compound.
Introduction of the Pyrrolidine Sulfonyl Group: This step might involve sulfonylation of a pyrrolidine derivative.
Coupling Reactions: The final step could involve coupling the benzoyl and pyrrolidine sulfonyl intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study specific biological pathways.
Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-BENZOYL-4-METHYLPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: might be compared with other benzamide derivatives or sulfonyl-containing compounds.
Unique Features: Its unique combination of functional groups might confer specific binding properties or reactivity that distinguishes it from similar compounds.
List of Similar Compounds
- N-(2-BENZOYL-4-METHYLPHENYL)BENZAMIDE
- 4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- N-(2-BENZOYL-4-METHYLPHENYL)-4-SULFONYLAMIDOBENZAMIDE
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-9-14-23(22(17-18)24(28)19-7-3-2-4-8-19)26-25(29)20-10-12-21(13-11-20)32(30,31)27-15-5-6-16-27/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGQUAWHLJNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6114998.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6115002.png)
![1-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6115009.png)
![4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6115017.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE](/img/structure/B6115021.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B6115026.png)
![2-[(2Z)-2-(cyclooctylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6115029.png)
![N-ethyl-2-methyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B6115032.png)
![[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6115040.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6115041.png)
![4-(Methoxymethyl)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine](/img/structure/B6115049.png)
![(3Z)-5-bromo-3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6115054.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-imidazol-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6115061.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)
